Propan-2-yl piperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)12-9(11)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYUJGGJVYIWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Ester Moiety
The isopropyl ester group in Propan-2-yl piperidine-4-carboxylate is a key site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids and amides.
The hydrolysis of the ester in this compound to the corresponding piperidine-4-carboxylic acid is a fundamental transformation. This reaction can be carried out under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically performed using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. For instance, the hydrolysis of related piperidine (B6355638) esters has been achieved using potassium hydroxide in a mixture of 1,2-propylene glycol and water at elevated temperatures. researchgate.net
Enzymatic hydrolysis offers a milder and potentially stereoselective alternative. Pig liver esterase (PLE) is a biocatalyst known to hydrolyze a broad range of ester substrates, including racemic piperidine carboxylic acid esters. cdnsciencepub.com While a specific study on the PLE-catalyzed hydrolysis of this compound is not available, studies on analogous methyl and ethyl esters of N-acylpiperidine-2-carboxylic acids demonstrate that the enzyme can exhibit enantioselectivity, affording the corresponding carboxylic acid and unreacted ester in varying enantiomeric excesses. cdnsciencepub.com This suggests that a similar enzymatic approach could be applicable for the resolution of racemic this compound.
Table 1: Conditions for Hydrolysis of Piperidine Carboxylic Acid Esters
| Substrate Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Anilino-piperidine amide | 1. conc. H₂SO₄; 2. KOH, 1,2-propylene glycol, ~200 °C, 12 h | Anilino-piperidine carboxylic acid | researchgate.net |
Note: This table presents data for analogous compounds to infer the reactivity of this compound.
The conversion of the ester functionality of this compound into an amide is a crucial transformation for the synthesis of a wide range of biologically active molecules. This is typically achieved through a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.
The direct conversion of esters to amides, or amidation, is also possible, though often requires harsh conditions or specific catalysts. A more common and milder approach involves the activation of the intermediate carboxylic acid. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or propylphosphonic anhydride (B1165640) (T3P®) can be employed to facilitate the formation of the amide bond between piperidine-4-carboxylic acid and a primary or secondary amine. google.com For example, piperidine-1,4-dicarboxylic acid mono-tert-butyl ester has been coupled with 3,4-dichloroaniline (B118046) using 1-propenephosphonic acid cyclic anhydride. google.com
Boron-based reagents have also emerged as effective promoters for direct amidation reactions between carboxylic acids and amines, offering an alternative to traditional coupling agents. nih.gov
Transamidation, the direct conversion of an amide to a different amide by reaction with an amine, is a challenging but increasingly studied transformation. While direct transamidation of the ester group in this compound is not a commonly reported pathway, the concept of derivatization through the intermediate carboxylic acid is well-established.
Once the carboxylic acid is formed via hydrolysis, it can be converted to a variety of other functional groups. For instance, reduction of the carboxylic acid can yield the corresponding primary alcohol, 4-(hydroxymethyl)piperidine. Furthermore, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is a highly reactive intermediate that can readily react with a wide range of nucleophiles to form amides, esters, and other acyl derivatives. researchgate.net
Reactions at the Piperidine Ring Carbon Atoms
The C-H bonds of the piperidine ring, while generally considered unreactive, can be functionalized through various modern synthetic methodologies.
The direct functionalization of C-H bonds in saturated heterocycles like piperidine is a powerful strategy for the synthesis of complex molecules. researchgate.netnih.gov Research in this area has led to methods for the α-functionalization of piperidines. These reactions often require N-protection of the piperidine nitrogen, for example, with a Boc group. Approaches include α-lithiation followed by trapping with an electrophile, as well as transition-metal-catalyzed C-H activation. researchgate.netnih.gov
For instance, photoredox catalysis has been utilized for the C-H arylation of piperazines, a related class of N-heterocycles, suggesting potential applicability to piperidine systems. mdpi.com While specific C-H functionalization studies on this compound are not extensively documented, the existing literature on related piperidine derivatives indicates that the C2, C3, and C4 positions are all potential sites for functionalization, with regioselectivity often controlled by the choice of catalyst and directing group. researchgate.netnih.gov
Table 2: Examples of C-H Functionalization on Piperidine and Related Heterocycles
| Heterocycle | Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|---|
| N-Boc-piperidine | α-lithiation/substitution | s-BuLi/(-)-sparteine | α (C2) | mdpi.com |
| Piperazines | Photoredox C-H arylation | Ir(ppy)₃ | C-H | mdpi.com |
Note: This table highlights general strategies for C-H functionalization that could be adapted for this compound.
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins from acyclic diene precursors and has been widely used in the synthesis of piperidine derivatives. whiterose.ac.ukresearchgate.net This method is particularly valuable for constructing the piperidine ring itself, rather than for the transformation of a pre-existing saturated piperidine like that in this compound.
The general strategy involves the synthesis of an acyclic nitrogen-containing diene, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a tetrahydropyridine (B1245486) derivative. Subsequent reduction of the double bond then yields the saturated piperidine ring. For example, unsaturated pipecolate derivatives have been synthesized via RCM, which can then be reduced to the corresponding piperidine. whiterose.ac.uk
Ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) are related reactions that involve the cleavage of a cyclic olefin. These reactions are not directly applicable to the saturated piperidine ring of this compound. However, the principles of metathesis are fundamental to the synthetic routes that lead to such heterocyclic systems.
Substitution Reactions on the Piperidine Core
The piperidine core of this compound is amenable to substitution at both the nitrogen and carbon atoms. These reactions are fundamental for creating a diverse range of derivatives.
N-substitution is a common transformation, often involving alkylation or acylation of the secondary amine. The synthesis of N-substituted piperidine derivatives, such as N-benzoyl or N-benzyl analogues, is a well-established method for functionalizing the piperidine nitrogen. nih.gov For example, N-acylation of related piperidine esters with reagents like propionyl chloride can be achieved to yield the corresponding amides. researchgate.net Conversely, N-debenzylation under catalytic hydrogenation conditions can be optimized to remove a benzyl (B1604629) group, restoring the secondary amine for further functionalization. researchgate.net
Substitution at the carbon atoms of the piperidine ring allows for the introduction of new functionalities and the creation of stereocenters. A notable method involves the deprotonation (lithiation) of an N-protected piperidine at a position adjacent to the nitrogen (C2) using a strong base like sec-butyllithium. acs.orgwhiterose.ac.uk This generates a configurationally stable organolithium intermediate. acs.org This intermediate can then be "trapped" with various electrophiles, such as methyl chloroformate, to introduce a new substituent, in this case, an ester group, onto the piperidine core. acs.org This diastereoselective lithiation/trapping methodology provides access to specific stereoisomers that may be difficult to obtain through other means. whiterose.ac.uk
Table 1: Representative Substitution Reactions on the Piperidine Core
| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | Propionyl Chloride, Acyl Halides | Nitrogen (N1) | N-Acyl Piperidine | researchgate.net |
| N-Alkylation | Benzyl Halide | Nitrogen (N1) | N-Alkyl Piperidine | nih.gov |
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the transient species formed during the reaction, analyzing the energy of transition states, and measuring the rates of reaction.
Elucidation of Reaction Intermediates
The transformation of piperidine derivatives often proceeds through highly reactive, short-lived intermediates. The identification and characterization of these species provide deep insight into the reaction pathway.
In the case of C-H activation for substitution reactions, organolithium intermediates have been shown to be crucial. Studies on N-Boc-2-aryl-4-methylenepiperidines demonstrate that lithiation with n-BuLi creates a configurationally stable organolithium species, which allows for the maintenance of high enantiomeric enrichment upon reaction with an electrophile. acs.org
Iminium ion intermediates are commonly generated in reactions that involve the formation of the piperidine ring itself, such as in reductive hydroamination or cyclization cascades. mdpi.com These electrophilic intermediates are then reduced in situ to form the final piperidine product.
In radical-mediated reactions, different types of intermediates are observed. For instance, in the copper(II) carboxylate promoted intramolecular carboamination to form piperidines, evidence points to the formation of an sp² hybridized carbon radical intermediate . nih.gov This was confirmed by experiments using deuterated substrates. nih.gov Further trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), a known carbon radical trap, support the presence of these radical intermediates. nih.gov In some contexts, organocopper(III) species are also proposed as key intermediates that are formed from the reaction of carbon radicals with copper(II) salts. nih.gov
Table 2: Key Reaction Intermediates in Piperidine Transformations
| Intermediate Type | Generating Reaction | Method of Elucidation | Reference |
|---|---|---|---|
| Organolithium Species | C-H activation / Lithiation | Stereochemical outcome analysis | acs.org |
| Iminium Ion | Reductive Hydroamination | Mechanistic proposal based on product | mdpi.com |
| Carbon Radical | Copper-Promoted Carboamination | Deuterium labeling, Radical trapping (TEMPO) | nih.gov |
| Organocopper(III) Species | Copper-Promoted Carboamination | Mechanistic proposal | nih.gov |
Transition State Analysis
Transition state analysis, often aided by computational chemistry, helps to explain the selectivity and energy barriers of a reaction. For piperidine derivatives, such analyses have been used to understand conformational dynamics and reaction stereoselectivity.
A study on the kinetic resolution of N-Boc-protected piperidines involved transition-state calculations to understand the rotational barrier of the Boc (tert-butyloxycarbonyl) group. acs.org The analysis indicated that the rotation likely occurs through the lowest energy equatorial transition state. acs.org The Gibbs free energy of activation (ΔG‡) for this process was calculated to be approximately 55 kJ/mol at 195 K, a value that aligned well with experimental data from variable-temperature NMR (VT-NMR) spectroscopy. acs.org This analysis confirmed that the rate of ring flipping and Boc group rotation was fast relative to the lithiation step. acs.org
Table 3: Calculated Thermodynamic Parameters for Boc Group Rotation
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Gibbs Energy of Activation (ΔG‡) | ~55 kJ/mol | 195 K | acs.org |
| Enthalpy of Activation (ΔH‡) | ~43 kJ/mol | 195 K | acs.org |
| Entropy of Activation (ΔS‡) | ~ -63 J/K/mol | 195 K | acs.org |
The geometry of the transition state can also dictate the reaction pathway, as seen in certain intramolecular cyclizations. For example, the formation of a piperidine ring via a 6-endo cyclization can be favored over a typically more accessible 5-exo cyclization if the transition state for the latter is sterically restrained. nih.gov
Kinetic Studies of Reactivity
Kinetic studies quantify the rates of chemical reactions, providing valuable information about reaction mechanisms, including the identification of the rate-determining step. nih.gov For piperidine synthesis and modification, kinetic investigations are essential for process optimization. nih.gov
Kinetic resolution is another powerful application of kinetic studies, used to separate enantiomers of a racemic mixture. This technique relies on the differential rates of reaction of two enantiomers with a chiral catalyst or reagent. acs.org The successful kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base system highlights the practical utility of understanding and exploiting the kinetic profiles of piperidine derivatives. acs.org
Table 4: Aspects of Kinetic Studies on Piperidine Derivatives
| Kinetic Aspect | Finding / Application | Methodology | Reference |
|---|---|---|---|
| Reaction Order | Overall second-order kinetics observed in a multi-component synthesis. | UV-vis spectrophotometry | nih.gov |
| Rate-Determining Step | The initial condensation step was identified as rate-limiting. | Kinetic data modeling | nih.gov |
| Kinetic Resolution | Successful separation of enantiomers based on different reaction rates. | Chiral base system, product analysis (er) | acs.org |
| Rate Constant Determination | Estimation of rate-constant parameters (A, Ea) to model system behavior. | Data from designed experiments | nih.gov |
Computational and Theoretical Chemistry Studies
Conformational Analysis of the Piperidine (B6355638) Ring and Ester Group
In the case of propan-2-yl piperidine-4-carboxylate, the bulky propan-2-yl carboxylate group at the C4 position is expected to predominantly occupy the equatorial position in the most stable chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions that would arise if the substituent were in the axial position. The relative energies of conformers can be quantitatively assessed through computational methods. For 4-substituted piperidines, the conformational free energies are often comparable to those of analogous cyclohexanes. nih.gov Molecular mechanics calculations have been shown to predict the conformer energies of both free base and protonated 4-substituted piperidines with considerable accuracy. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound in a simulated environment, such as in a solvent. researchgate.net By simulating the motion of atoms over time, MD can reveal the dynamic equilibrium between different conformers and the time scales of their interconversion. researchgate.netrsc.org For piperidine derivatives, MD simulations can confirm the stability of chair conformations and explore the rotational freedom of substituent groups. researchgate.net These simulations provide a detailed picture of the molecule's behavior in solution, including interactions with solvent molecules and intramolecular hydrogen bonding possibilities. researchgate.net For instance, MD simulations performed over hundreds of nanoseconds can elucidate the conformational stability of piperidine analogues, highlighting how different functional groups influence the molecule's flexibility and interactions. researchgate.net
A representative table of conformational energies for a substituted piperidine ring, illustrating the preference for the equatorial conformer, is shown below. These values are illustrative and based on general findings for similar structures.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair 1 | Equatorial | 0.00 | >99 |
| Chair 2 | Axial | ~2.5 - 4.0 | <1 |
| Twist-Boat | - | ~5.0 - 6.0 | <<1 |
| This table presents hypothetical data for this compound based on typical energy differences found in substituted cyclohexanes and piperidines. |
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods like Density Functional Theory (DFT) are employed to investigate the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring, reflecting its basic and nucleophilic character. The LUMO is likely to be centered on the carbonyl group of the ester, which is the most electrophilic site. FMO analysis can thus predict that the nitrogen atom is the most probable site for protonation or reaction with electrophiles, while the carbonyl carbon is susceptible to nucleophilic attack. youtube.com DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.net
A table of calculated FMO energies for a model piperidine ester is provided below.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Localized on the piperidine nitrogen, indicating nucleophilic character. |
| LUMO | 1.2 | Localized on the ester carbonyl group, indicating electrophilic character. |
| HOMO-LUMO Gap | 7.7 | Suggests high kinetic stability. |
| Data is illustrative and based on typical values for similar piperidine derivatives calculated using DFT. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions. chemrxiv.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. chemrxiv.orgnumberanalytics.com The MEP is plotted onto the molecule's electron density surface, with different colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). researchgate.net
For this compound, an MEP map would show a region of high negative potential (red) around the carbonyl oxygen of the ester group and a slightly less negative region around the nitrogen atom, corresponding to their lone pairs of electrons. researchgate.net These are the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms attached to the nitrogen and the alpha-carbons, indicating their susceptibility to nucleophilic attack or deprotonation under strongly basic conditions. researchgate.net
Quantum Chemical Calculations for Reactive Site Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. researchgate.net
DFT calculations can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, intermediates, and products. nih.gov This allows for a detailed understanding of the reaction mechanism and the factors that control its rate and selectivity.
For reactions involving this compound, DFT could be used to study, for example, its N-acylation or N-alkylation. The calculations would model the approach of the electrophile to the nitrogen atom, the formation of the transition state, and the subsequent formation of the product. The calculated activation energy for the transition state would provide a quantitative measure of the reaction's feasibility. nih.gov Similarly, DFT can be applied to study the hydrolysis of the ester group, identifying the transition states for both acid- and base-catalyzed mechanisms. Such studies on related carboxylic acids and piperidine derivatives have demonstrated the power of DFT in elucidating complex reaction pathways and chemo- and regioselectivities. nih.gov
Below is a hypothetical data table showing calculated activation energies for representative reactions of a piperidine ester.
| Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| N-Acetylation | Acetyl Chloride | 10-15 | High |
| Ester Hydrolysis (Base-catalyzed) | Hydroxide (B78521) Ion | 15-20 | Moderate |
| Ester Hydrolysis (Acid-catalyzed) | Hydronium Ion | 20-25 | Lower than base-catalyzed |
| These values are illustrative and intended to represent typical activation energies for such reactions as determined by DFT calculations. |
Theoretical Prediction of Reaction Pathways and Selectivity
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, predicting their feasibility, and understanding the origins of selectivity. For the synthesis of this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can model the reaction pathway of esterification between piperidine-4-carboxylic acid and propan-2-ol. researchgate.netacs.orgnih.gov
The most common method for this esterification is the Fischer-Speier esterification, which is catalyzed by an acid. oit.eduyoutube.com A theoretical study of this reaction would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. acs.orgnih.gov
The generally accepted mechanism for acid-catalyzed esterification proceeds through several key steps, all of which can be modeled computationally: oit.edu
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of piperidine-4-carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol (propan-2-ol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the former alcohol to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.
For each of these steps, the energy of the transition state (TS) represents the energy barrier that must be overcome. acs.orgnih.gov The rate-determining step of the reaction is the one with the highest energy barrier. acs.orgnih.gov Computational studies on similar esterification reactions have shown that the nucleophilic attack of the alcohol on the protonated carboxylic acid is often the rate-determining step. acs.orgnih.gov
The selectivity of the reaction, particularly if there are other competing reactions, can also be assessed by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.
A hypothetical energy profile for the acid-catalyzed esterification of piperidine-4-carboxylic acid with propan-2-ol could be constructed from DFT calculations. The following table provides an illustrative example of the relative energies that might be calculated for the key species along the reaction pathway.
Table 2: Illustrative Relative Energies for the Esterification of Piperidine-4-carboxylic Acid with Propan-2-ol This table is a hypothetical representation for illustrative purposes. Energies are relative to the reactants.
| Species | Description | Illustrative Relative Energy (kcal/mol) |
| Reactants | Piperidine-4-carboxylic acid + Propan-2-ol + H⁺ | 0 |
| TS1 | Transition state for protonation of carbonyl | +5 |
| Intermediate 1 | Protonated carboxylic acid | -10 |
| TS2 | Transition state for nucleophilic attack | +15 |
| Intermediate 2 | Tetrahedral intermediate | -5 |
| TS3 | Transition state for proton transfer | +8 |
| Intermediate 3 | Protonated tetrahedral intermediate | -7 |
| TS4 | Transition state for water elimination | +12 |
| Intermediate 4 | Protonated ester | -15 |
| Products | This compound + H₂O + H⁺ | -20 |
Such theoretical studies are invaluable for optimizing reaction conditions. For instance, by understanding the structure of the transition state, a more effective catalyst could be designed. Furthermore, the influence of the solvent on the reaction can be modeled by including a solvent model in the calculations, providing insights into how the reaction would proceed in different media.
Role As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The piperidine (B6355638) motif is a prevalent core in numerous biologically active compounds and natural products. Propan-2-yl piperidine-4-carboxylate serves as a readily available starting material for the elaboration of this fundamental scaffold into more intricate heterocyclic systems.
The synthesis of fused and bridged bicyclic piperidines is an area of significant interest in medicinal chemistry, as these rigid structures can precisely orient substituents in three-dimensional space, enhancing interactions with biological targets. An array of pyridyl-substituted fused bicyclic piperidines has been prepared as novel cores for medicinal chemistry, with variations in the fused ring size. researchgate.net While specific examples using the propan-2-yl ester are not extensively detailed in the literature, the general strategies employed are applicable. These often involve an initial N-functionalization of the piperidine ring followed by an intramolecular cyclization.
For instance, the synthesis of fused bicyclic piperidines can be achieved through multi-step sequences that may involve Dieckmann condensation or ring-closing metathesis, where the piperidine nitrogen and the C4-ester group play crucial roles in forming the second ring. The isopropyl ester of this compound offers a moderate level of steric hindrance, which can influence the stereochemical outcome of these cyclization reactions.
Bridged piperidine systems, which are characterized by atoms connecting non-adjacent positions of the piperidine ring, are also accessible. The synthesis of such complex frameworks often relies on intramolecular bond formations, where the piperidine scaffold acts as a template.
This compound is also a valuable building block for constructing larger, multicyclic compounds, including spirocyclic systems. Spiropiperidines, in particular, have gained popularity in drug discovery as they introduce three-dimensionality into molecular design. researchgate.net The synthesis of 4-spiropiperidines often involves the formation of the spiro-ring on a pre-existing piperidine. researchgate.net In this context, the carboxylate functionality of this compound can be converted to other functional groups that can participate in spirocyclization reactions.
Furthermore, the piperidine ring itself can be formed as part of a larger synthetic strategy to access complex natural products. The versatility of the piperidine-4-carboxylate scaffold allows for its integration into convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then combined.
Building Block for Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules for high-throughput screening. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Consequently, piperidine-4-carboxylate esters are attractive starting points for the generation of chemical libraries.
This compound can be readily derivatized at the nitrogen atom through reactions such as acylation, alkylation, and reductive amination. The ester group, in turn, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This dual functionality allows for the rapid generation of a large number of analogs from a single, readily available starting material.
A general protocol for the Diversity-Oriented Synthesis (DOS) of 2,4,6-trisubstituted piperidine congeners has been designed and validated, showcasing the modular approach to creating stereoisomers of the piperidine scaffold. While this specific work may not use the isopropyl ester, the principles are directly transferable.
| Reaction Type | Reagent/Condition | Resulting Moiety | Potential for Diversity |
| N-Acylation | Acid Chlorides, Anhydrides | N-Acylpiperidine | High (diverse acyl groups) |
| N-Alkylation | Alkyl Halides | N-Alkylpiperidine | High (diverse alkyl groups) |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Alkylpiperidine | High (diverse carbonyls) |
| Ester Hydrolysis | Base or Acid | Carboxylic Acid | Intermediate for further functionalization |
| Amide Coupling | Amines, Coupling Agents | Piperidine-4-carboxamide | High (diverse amines) |
Table 1: Potential Reactions for Library Synthesis using this compound. This table illustrates the various chemical transformations that can be applied to this compound to generate a diverse library of compounds.
Mechanistic Applications in Materials and Polymer Chemistry
The incorporation of heterocyclic moieties into polymers is a growing field of research, as these groups can impart unique properties such as thermal stability, conductivity, and responsiveness to external stimuli. The piperidine unit is of interest due to its potential for hydrogen bonding and its basic character.
While direct studies on polymers containing this compound are limited, research on related structures provides insight into its potential role. For example, polymers containing piperidine carboxamide have been synthesized and shown to exhibit temperature-responsive behavior in solution. The self-assembly of such polymers is driven by a balance of hydrophilic and hydrophobic interactions, as well as hydrogen bonding.
The incorporation of well-defined functional units into polymer chains is crucial for studying reaction mechanisms in a macromolecular environment. Post-polymerization modification (PPM) is a powerful technique for introducing such functionalities. In this context, a polymer with pendant this compound groups could serve as a scaffold. The ester groups could be hydrolyzed to carboxylic acids, which could then be used to attach catalysts, probes, or other reactive species.
Molecular Interactions and Mechanistic Insights Non Clinical
Investigations of Enzyme-Inhibitor Binding Mechanisms
Detailed investigations into how Propan-2-yl piperidine-4-carboxylate may act as an enzyme inhibitor are not currently available in published literature. Such studies would typically involve a multi-faceted approach to characterize the binding and mechanism of action.
Kinetic Analysis of Enzyme Inhibition (e.g., Lineweaver-Burk plots)
No studies presenting kinetic analyses, such as Lineweaver-Burk plots, for the interaction of this compound with any specific enzyme have been found. This type of analysis is crucial for determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and for quantifying the inhibitor's potency, typically represented by the inhibition constant (K_i).
Molecular Docking Studies for Binding Site Identification
Computational molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a target protein. There are no published molecular docking studies specifically for this compound to identify its potential binding sites on enzymes or other protein targets.
Structure-Mechanism Relationships for Enzyme-Ligand Interactions
Understanding the relationship between the chemical structure of this compound and its potential mechanism of action would require comparative studies with structurally related compounds. Research on the structure-activity relationships (SAR) of piperidine-4-carboxylate esters in the context of specific enzyme inhibition is very general and does not provide specific mechanistic details for the propan-2-yl ester derivative.
Interaction with Biological Targets (mechanistic studies, not therapeutic outcomes)
Mechanistic studies detailing the interaction of this compound with specific biological targets such as proteins, nucleic acids, or other cellular components are not described in the current body of scientific literature. While some research exists on various derivatives of piperidine-4-carboxylic acid, these findings cannot be directly extrapolated to the specific propan-2-yl ester.
Receptor Binding Profile Analysis (mechanistic aspects)
An analysis of the receptor binding profile for this compound, which would involve screening the compound against a panel of known receptors to determine its affinity and selectivity, has not been published. Such studies are fundamental to understanding the potential pharmacological effects and off-target interactions of a compound from a mechanistic standpoint.
Analytical Methodologies in Propan 2 Yl Piperidine 4 Carboxylate Research
Spectroscopic Techniques for Characterization of Synthetic Products
Spectroscopy is a cornerstone in the chemical analysis of newly synthesized compounds like Propan-2-yl piperidine-4-carboxylate. It allows for the non-destructive investigation of molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, revealing the connectivity and stereochemistry of the molecule. For this compound, both ¹H NMR and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the isopropyl group, and the amine.
Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the δ 1.5-3.0 ppm range. The signals for protons adjacent to the nitrogen atom (positions 2 and 6) are expected to be further downfield compared to the protons at positions 3, 4, and 5.
Isopropyl Group Protons: The methine proton (-CH-) of the isopropyl group is expected to appear as a septet around δ 4.9-5.1 ppm due to coupling with the six protons of the two methyl groups. These two methyl groups (-CH₃) will, in turn, appear as a doublet around δ 1.2 ppm.
Amine Proton: The proton on the nitrogen atom (N-H) of the piperidine ring typically appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 170-175 ppm. libretexts.org
Isopropyl Group Carbons: The methine carbon (-CH-) is expected around δ 67-69 ppm, while the two equivalent methyl carbons (-CH₃) would appear further upfield around δ 21-23 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum, typically between δ 25-50 ppm. The carbon atom at position 4, attached to the carboxylate group, would be expected around δ 40-45 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound This is an interactive table. Click on the headers to sort.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Splitting Pattern (¹H) |
|---|---|---|---|
| Piperidine CH ₂ (positions 2, 6) | ~2.6 - 3.0 | ~45 - 50 | Multiplet |
| Piperidine CH ₂ (positions 3, 5) | ~1.6 - 1.9 | ~25 - 30 | Multiplet |
| Piperidine CH (position 4) | ~2.3 - 2.6 | ~40 - 45 | Multiplet |
| Piperidine NH | Variable | - | Broad Singlet |
| Isopropyl -CH - | ~4.9 - 5.1 | ~67 - 69 | Septet |
| Isopropyl -CH ₃ | ~1.2 | ~21 - 23 | Doublet |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the key characteristic absorption bands would be:
N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds in the piperidine and isopropyl groups.
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.
C-O Stretch: An absorption band in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. cardiff.ac.uk While C=O stretching is also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. C-H and C-C bond vibrations within the piperidine ring and isopropyl group would be readily observable.
Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
| Ester | C=O Stretch | 1730 - 1750 | Strong |
| Ester | C-O Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₉H₁₇NO₂, with a monoisotopic mass of approximately 171.13 Da. uni.lu
Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion ([M]⁺˙), which can then undergo fragmentation. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure.
Expected Fragmentation Patterns:
Molecular Ion Peak: A peak at m/z = 171 corresponding to the intact molecular ion [C₉H₁₇NO₂]⁺˙.
Loss of an Isopropyl Group: Cleavage of the O-isopropyl bond can lead to the loss of a propyl radical (·C₃H₇), resulting in a fragment. However, a more common fragmentation for esters is the loss of the alkoxy group.
Loss of the Isopropoxy Group: A significant fragment may be observed at m/z = 112, resulting from the loss of the isopropoxy radical (·OCH(CH₃)₂).
McLafferty Rearrangement: Esters can undergo this characteristic rearrangement, though it may be less prominent depending on the specific structure.
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom in the piperidine ring can break, leading to characteristic fragments. For instance, the loss of a methyl radical from the parent ion of an amine can occur. docbrown.info
Piperidine Ring Fragmentation: The piperidine ring itself can open and fragment, producing a series of ions with lower m/z values.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This is an interactive table. Click on the headers to sort.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 171 | [M]⁺˙ | Molecular Ion |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical |
| 128 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 112 | [M - OC₃H₇]⁺ | Loss of the isopropoxy radical |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |
Chromatographic Methods for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are vital for isolating the compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, although the presence of the polar N-H group can sometimes lead to peak tailing on standard non-polar columns.
Stationary Phase: A mid-polarity to polar capillary column, such as one with a 5% phenyl-polysiloxane or a polyethylene glycol (wax) stationary phase, is often suitable for analyzing amines and esters.
Derivatization: To improve peak shape and reduce interactions with the column, the secondary amine may be derivatized (e.g., by acylation or silylation) prior to analysis, although this adds a step to the sample preparation.
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data. researchgate.net
Headspace GC: This technique can be used specifically to analyze for the presence of piperidine as a volatile impurity in a sample matrix. google.comchromforum.org
Table 5: Typical GC Parameters for Analysis of Volatile Esters and Amines This is an interactive table. Click on the headers to sort.
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental analytical technique frequently utilized in the synthesis of this compound. It is primarily applied to monitor the progress of the esterification reaction between piperidine-4-carboxylic acid and propan-2-ol, and to assess the purity of the final product. Given the chemical nature of the compound—a secondary amine and an ester—specific conditions for TLC analysis are required for effective separation and visualization.
A typical TLC analysis involves a stationary phase, a mobile phase, and a visualization method. For this compound, a silica gel plate is the standard stationary phase due to its polarity, which allows for separation based on the differential adsorption of the compound and any impurities or starting materials.
The choice of the mobile phase, or eluent, is critical. A mixture of a non-polar solvent and a polar solvent is generally used to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of ethyl acetate and hexane. The addition of a small amount of a basic modifier, such as triethylamine, is often necessary to prevent the "tailing" of the spot on the TLC plate, which is a common issue with amines due to their interaction with the acidic silica gel.
Visualization of the compound on the TLC plate is necessary as it is colorless. A common non-destructive method is the use of a UV lamp, under which compounds with a UV-active chromophore appear as dark spots on a fluorescent background. umich.edulibretexts.org However, as the piperidine ring itself is not strongly UV-active, chemical staining is often required. A potassium permanganate stain is a widely used general stain that reacts with oxidizable functional groups, revealing the compound as a yellowish-brown spot on a purple background. illinois.eduyork.ac.uk Another suitable stain for the amine functionality is a ninhydrin solution, which upon heating, yields a characteristic colored spot (typically blue or purple). york.ac.ukfiu.edu
The table below summarizes the typical conditions for TLC analysis of this compound. It should be noted that specific Rf values are highly dependent on the exact conditions (e.g., solvent ratios, temperature, plate manufacturer) and are therefore not absolute.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 3:7 v/v) with 0.5% Triethylamine |
| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain 3. Ninhydrin stain (with heating) |
| Expected Rf | ~0.4 - 0.6 (less polar than the starting carboxylic acid) |
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals key features that are anticipated to be present in this compound. researchgate.netnih.govnih.goviucr.org The piperidine ring consistently adopts a chair conformation, which is its most stable arrangement. The carboxylate substituent at the 4-position is typically found in an equatorial position to minimize steric hindrance.
The process of X-ray crystal structure determination involves several steps. First, a high-quality single crystal of the compound must be grown. This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
The table below presents representative crystallographic data for a related piperidine-4-carboxylate derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.2193 |
| b (Å) | 5.5784 |
| c (Å) | 10.4885 |
| **β (°) ** | 91.887 |
| Volume (Å3) | 714.55 |
| Z | 4 |
| Piperidine Ring Conformation | Chair |
| Substituent Position | Equatorial |
This data allows for the precise measurement of bond lengths and angles within the molecule, confirming the connectivity and stereochemistry. For this compound, such an analysis would definitively confirm the chair conformation of the piperidine ring and the orientation of the propan-2-yl carboxylate group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
